4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione
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Overview
Description
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a fused pyridine and pyrazine ring system with three ketone groups. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: A related compound with a similar core structure but lacking the ketone groups.
Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrazine: A simpler heterocyclic compound with a six-membered ring containing two nitrogen atoms.
Uniqueness
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione is unique due to the presence of three ketone groups, which impart distinct chemical reactivity and potential biological activities. Its fused ring system also contributes to its stability and versatility in various applications.
Properties
IUPAC Name |
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-3-1-2-8-5-4(3)9-6(12)7(13)10-5/h1-2H,(H,9,12)(H2,8,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURVBYAUAJPZAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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